9-(2,4,6-Trimethylphenyl)-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
327162-78-7 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9-(2,4,6-trimethylphenyl)carbazole |
InChI |
InChI=1S/C21H19N/c1-14-12-15(2)21(16(3)13-14)22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
InChI Key |
RCSVFOIVLUAFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Synthetic Methodologies for 9 2,4,6 Trimethylphenyl 9h Carbazole and Its Derivatives
Advanced N-Arylation Strategies for Carbazole (B46965) Nucleus Functionalization
The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of N-arylcarbazoles, including sterically demanding derivatives. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of 9-(2,4,6-trimethylphenyl)-9H-carbazole, the coupling partners are carbazole and a mesityl halide, such as 2-bromo-1,3,5-trimethylbenzene.
The success of this transformation with a hindered substrate like mesityl bromide is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. tandfonline.com Research has shown that N-heterocyclic carbene (NHC) ligands, such as IPrOMe, can also be highly effective, sometimes providing superior yields compared to traditional phosphine ligands when coupling hindered aryl halides. tandfonline.com The choice of base, with lithium tert-butoxide (LiOt*Bu) and lithium hexamethyldisilazide (LiHMDS) being common, is also critical for achieving high yields. tandfonline.comresearchgate.net
An alternative, though often requiring harsher conditions, is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction traditionally involves high temperatures and polar solvents. wikipedia.orgorganic-chemistry.org Modern protocols have introduced improvements, such as the use of ligands like 1,10-phenanthroline (B135089) or β-diketones, which allow the reaction to proceed under milder conditions. researchgate.netmdpi.com Microwave-assisted, ligand-free copper-catalyzed methods have also been developed, significantly reducing reaction times for the N-arylation of carbazole. researchgate.net
Table 1: Comparison of Catalytic Systems for N-Arylation of Carbazole
| Reaction Type | Catalyst/Precursor | Ligand | Base | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Bulky phosphines (e.g., Buchwald ligands), NHCs (e.g., IPr*OMe) | LiOtBu, NaOtBu, LiHMDS | High efficiency for hindered substrates; mild conditions. tandfonline.comresearchgate.netacs.org |
| Ullmann Condensation | CuI, Cu₂O | 1,10-phenanthroline, β-diketones, None (Microwave) | KOH, Cs₂CO₃ | Cost-effective metal catalyst; can require high temperatures. wikipedia.orgresearchgate.netresearchgate.net |
More recent strategies have moved towards one-pot syntheses that combine N-arylation with subsequent C-H activation/oxidative coupling steps to build complex carbazole structures. rsc.orgsemanticscholar.org These methods often start from simpler precursors like anilines and dihaloarenes. semanticscholar.org A palladium catalyst first promotes the C-N bond formation, and then, in the same pot, facilitates an intramolecular C-H arylation to close the carbazole ring system. semanticscholar.org
Another innovative approach is the palladium-catalyzed denitrative N-arylation, which uses readily available nitroarenes as the arylating agent, offering a cost-effective alternative to aryl halides. rsc.org Furthermore, intramolecular oxidative N-arylation has been achieved through the cleavage of robust C-C bonds, demonstrating the versatility of modern catalytic methods in forming the carbazole core. acs.org
Electrochemical methods present a green and efficient alternative for synthesizing carbazole derivatives. nih.gov This technique involves the direct oxidative electropolymerization of carbazole monomers on an electrode surface. journalajacr.com For the synthesis of N-substituted carbazoles, a monomer like this compound could potentially be polymerized or coupled through electrochemical means. ntu.edu.tw This method avoids the use of strong chemical oxidants and can offer precise control over the reaction. nih.gov Studies on 9-phenylcarbazoles have shown that the oxidized radical cation forms can undergo dimerization, a process that can be controlled electrochemically. ntu.edu.tw
Functionalization of the Carbazole Ring System
The electronic properties and steric profile of the 9-(2,4,6-trimethylphenyl) group significantly influence the subsequent functionalization of the carbazole ring. The bulky mesityl group can direct substitution to specific positions and modulate the reactivity of the aromatic system.
The carbazole nucleus has several positions available for electrophilic substitution (C-1, C-2, C-3, C-4, and their equivalents). The presence of the electron-donating nitrogen atom generally activates the ring, while the bulky 9-mesityl substituent provides steric hindrance that directs incoming groups.
Research on 9-aryl-substituted carbazoles has shown a strong preference for functionalization at the C3 and C6 positions. sci-hub.se For instance, rhodium(II)-catalyzed C(sp²)–H insertion of α-imino carbenoids occurs regioselectively at the C3 position of 9-aryl-9H-carbazoles. sci-hub.se This selectivity is attributed to electronic factors, where the nitrogen's lone pair assists the nucleophilic attack of the C3 carbon. sci-hub.se Similarly, the Scholl reaction, an oxidative coupling method, has been used to create carbazole-fused polycyclic aromatics, with coupling occurring selectively at the C3 and C4 positions. nih.gov
Conversely, specific reagents and conditions can achieve substitution at other positions. For example, BCl₃-mediated Friedel–Crafts acylation has been used to selectively introduce an aroyl group at the C1 position. mdpi.com This method proceeds through the formation of a boryl complex at the nitrogen, which then directs the acylation to the adjacent C1 position due to spatial proximity. mdpi.com
Table 2: Regioselective Functionalization of 9-Arylcarbazoles
| Position | Reaction Type | Reagent/Catalyst | Outcome |
|---|---|---|---|
| C3 | Rh(II)-catalyzed C-H Insertion | Rh₂(esp)₂, 1-Sulfonyl-1,2,3-triazoles | C3-Enamido carbazoles. sci-hub.se |
| C3/C6 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-Acetyl and 3,6-diacetyl derivatives. uobaghdad.edu.iqresearchgate.net |
| C1 | Friedel-Crafts Acylation | 4-Fluorobenzonitrile, BCl₃ | 1-Aroyl-substituted carbazole. mdpi.com |
| C3/C4 | Scholl Reaction | DDQ, Sc(OTf)₃ | Carbazole-fused polycyclic aromatics. nih.gov |
The introduction of functional groups at the peripheral positions of the this compound scaffold is a key strategy for fine-tuning its chemical and physical properties for specific applications. These applications span from materials science to medicinal chemistry. chim.itresearchgate.net
By introducing different substituents, the electronic and optical properties can be significantly altered. For example, attaching electron-withdrawing or electron-donating groups can modify the HOMO/LUMO energy levels, making these derivatives suitable as host materials or emitters in organic light-emitting diodes (OLEDs). researchgate.net Halogenation, such as introducing fluorine or bromine atoms, can further serve as a handle for subsequent cross-coupling reactions, allowing for the construction of more complex, conjugated systems. nih.govnih.gov
In medicinal chemistry, carbazole derivatives are explored for a wide range of biological activities. researchgate.netnih.gov Functionalization of the carbazole ring has led to the development of potent antimicrobial agents and DNA methyltransferase (DNMT1) inhibitors. nih.govnih.gov For example, derivatives synthesized by introducing hydrazone or triazine moieties at the C3 position have shown promising antimicrobial activity. nih.gov
Optimization of Synthetic Pathways for Scalability and Efficiency
A significant focus in the synthesis of 9-arylcarbazoles has been the optimization of cross-coupling reactions, which are fundamental to forming the crucial C-N bond between the carbazole nitrogen and the aryl group. The Ullmann condensation, a classic method for this transformation, has been refined for better efficiency and scalability. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, leading to challenges in product purification and waste management. Modern modifications focus on using catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions, improving both yield and process feasibility.
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer highly efficient alternatives. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction between a carbazole boronic acid and an aryl halide is a powerful tool for creating substituted carbazoles. nih.gov Optimization of this pathway involves screening different palladium catalysts, ligands, and bases to maximize yield and turnover number, which is critical for reducing the cost associated with precious metal catalysts. The use of highly active phosphine ligands can enable these reactions to proceed at lower catalyst loadings and temperatures.
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a significant leap in efficiency. beilstein-archives.org A one-pot domino Diels-Alder reaction, for example, can be used to construct polyfunctionalized carbazole derivatives from simple, readily available starting materials. beilstein-archives.org This approach is inherently scalable as it reduces the number of intermediate isolation and purification steps, saving time, solvents, and energy. beilstein-archives.org The optimization of such a process would involve fine-tuning the reaction sequence, catalyst, and conditions to ensure high selectivity for the desired final product. beilstein-archives.org
Green chemistry principles are increasingly being applied to the synthesis of carbazole derivatives to enhance sustainability and scalability. This includes the development of solvent-free reaction conditions, such as mechanochemical methods using ball milling, which can significantly reduce volatile organic compound (VOC) emissions. evitachem.com Furthermore, replacing hazardous reagents with greener alternatives, like using molecular oxygen as the terminal oxidant in dehydrogenation steps instead of toxic quinones, is a key optimization strategy. evitachem.com
The table below illustrates the optimization of reaction conditions for the synthesis of carbazole derivatives using a palladium-catalyzed coupling reaction.
Table 1: Optimization of Palladium-Catalyzed Synthesis of 1,4-dimethyl-6-pyridin-3-yl-9-tert-butoxycarbonyl-9H-carbazole
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Effective for coupling |
| Reactants | 3-bromopyridine, 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid | High conversion to product |
| Base | Na₂CO₃ in H₂O | Promotes the reaction |
| Solvent | 1,4-dioxane | Suitable reaction medium |
| Temperature | Reflux | Drives the reaction to completion |
| Reaction Time | 48 hours | Required for high yield |
Data derived from a representative procedure for synthesizing 6-aryl-1,4-dimethyl-9H-carbazoles. nih.gov
Another critical aspect of scalability is the purification of the final product. Traditional methods like column chromatography are often not viable for large-scale industrial production. Therefore, optimization efforts focus on developing synthetic routes that yield products of high purity, which can be isolated through simple crystallization or precipitation, minimizing the need for complex purification techniques.
Transition-metal-free synthesis pathways are also being explored as a cost-effective and sustainable alternative. rsc.org One such method involves the ladderization of fluorinated oligophenylenes, triggered by an electronic transfer from dimsyl anions, to form N-arylated carbazoles. rsc.org This approach allows for the one-pot formation of multiple C-N bonds with high selectivity, avoiding the use of expensive and potentially toxic transition metals. rsc.org
The table below lists the chemical compounds mentioned in this article.
Elucidation of Electronic Structure Through Advanced Computational and Spectroscopic Techniques
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.netdntb.gov.ua It is frequently employed to determine ground-state characteristics. For studying excited states and electronic spectra, its extension, Time-Dependent Density Functional Theory (TD-DFT), is the standard tool. researchgate.netjksus.org These methods provide a robust theoretical framework for analyzing the complex electronic landscape of carbazole (B46965) derivatives. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict molecular reactivity and electronic behavior. libretexts.orgnumberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, is associated with the ability to donate electrons, while the LUMO, as the lowest-energy empty orbital, relates to the ability to accept electrons. libretexts.orgpku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and the energy of the lowest electronic transition. mdpi.com
For 9-(2,4,6-Trimethylphenyl)-9H-carbazole, calculations would be expected to show that the HOMO is primarily localized on the electron-rich carbazole ring system. The LUMO, conversely, would likely be distributed across both the carbazole and the trimethylphenyl moieties. The significant steric hindrance between the two rings leads to a large dihedral angle, which disrupts π-conjugation. This separation of the frontier orbitals is a hallmark of twisted donor-acceptor systems.
Table 1: Illustrative FMO Analysis for a Carbazole Derivative The following data is representative of typical values for N-aryl carbazole derivatives as specific computational results for this compound were not found in the searched literature.
| Parameter | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.74 | Carbazole Moiety |
| LUMO | -2.15 | Carbazole and Phenyl Moiety |
| Energy Gap (LUMO-HOMO) | 3.59 | N/A |
In this compound, the carbazole unit acts as the electron donor. Due to the orthogonal geometry, electronic coupling between the donor (carbazole) and the acceptor (trimethylphenyl) in the ground state is expected to be minimal. However, TD-DFT calculations on the excited state could reveal a partial transfer of electron density from the carbazole to the trimethylphenyl ring, indicating an ICT character. researchgate.netnih.gov This charge transfer is often associated with dual fluorescence phenomena and high sensitivity to solvent polarity.
TD-DFT is instrumental in mapping the excited-state energy landscape. mdpi.commdpi.com It calculates the energies of various singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states and the probabilities of transitions between the ground state and these excited states (oscillator strengths). jksus.orgnih.gov This information is crucial for interpreting UV-visible absorption and photoluminescence spectra. nih.gov
For this compound, the lowest energy singlet transition (S₀ → S₁) is predicted to be a π–π* transition primarily localized on the carbazole fragment. nih.gov Higher energy transitions may involve contributions from the trimethylphenyl ring or exhibit charge-transfer character. The nature of these transitions dictates the molecule's photophysical properties, such as its emission color and efficiency.
Table 2: Illustrative TD-DFT Results for a Carbazole Derivative The following data is a representative example of TD-DFT calculations. Specific results for this compound were not available in the searched literature.
| State | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |
|---|---|---|---|---|---|
| S₁ | 3.50 | 354 | 0.12 | HOMO → LUMO | π–π* / LE |
| S₂ | 3.95 | 314 | 0.05 | HOMO-1 → LUMO | π–π* / LE |
| S₃ | 4.21 | 294 | 0.25 | HOMO → LUMO+1 | ICT |
LE: Locally Excited; ICT: Intramolecular Charge Transfer
Advanced Quantum Chemical Calculations (e.g., CASSCF)
While DFT and TD-DFT are effective for many systems, they can be inadequate for molecules with complex electronic structures, such as those with significant multireference character or for describing phenomena like conical intersections and avoided crossings. gaussian.com In such cases, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) are required.
CASSCF is a multireference method that provides a more accurate description of the electronic wavefunction by including all important electronic configurations within a defined "active space" of orbitals. gaussian.com This is particularly important for accurately describing bond-breaking processes, photochemical reactions, and the electronic states of molecules where electron correlation is strong. For this compound, CASSCF calculations would be essential for a precise investigation of its excited-state relaxation pathways, intersystem crossing rates, and potential for non-radiative decay, which are critical for determining its performance as a light-emitting material.
A primary goal of computational chemistry is the accurate prediction of spectroscopic data that can aid in the identification and characterization of molecules. olemiss.edu Quantum chemical methods can reliably predict various spectroscopic signatures. For instance, DFT calculations can generate theoretical vibrational spectra (FT-IR and Raman), which arise from the molecule's vibrational modes. nih.gov
Similarly, TD-DFT and CASSCF calculations can predict electronic absorption and emission spectra (UV-Vis and fluorescence/phosphorescence). nih.govolemiss.edu By comparing these theoretically predicted spectra with experimental measurements, a detailed assignment of spectral features to specific electronic and vibrational transitions can be achieved, providing a complete picture of the molecule's photophysical behavior.
Spectroelectrochemical Analysis of Redox Processes
The redox behavior of this compound, also known as 9-mesityl-9H-carbazole, is significantly influenced by the presence of the bulky mesityl group attached to the nitrogen atom of the carbazole moiety. This steric hindrance plays a crucial role in the stability of the generated radical cation.
Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox characteristics of this compound. In a typical CV experiment, the oxidation of 9-mesityl-9H-carbazole is observed as a reversible one-electron process. This reversibility is a direct consequence of the steric protection afforded by the mesityl group, which prevents the otherwise common dimerization reactions that carbazole radical cations are prone to. researchgate.net For 3,6-unprotected carbazoles, the oxidized forms typically undergo rapid dimerization. researchgate.net The introduction of a bulky substituent at the 9-position, such as the mesityl group, effectively inhibits this follow-up reaction, leading to the formation of a stable radical cation. researchgate.net
Spectroelectrochemistry, which combines electrochemical measurements with UV-Vis-NIR spectroscopy, allows for the in-situ characterization of the electronic absorption spectra of the electrochemically generated species. Upon the controlled potential oxidation of 9-mesityl-9H-carbazole, the formation of its radical cation is accompanied by distinct changes in the absorption spectrum. The neutral molecule typically exhibits absorption bands in the UV region, characteristic of the π–π* transitions within the carbazole framework. nih.gov Upon oxidation to the radical cation, new, strong absorption bands appear at longer wavelengths, often extending into the visible and near-infrared (NIR) regions. These new bands are attributed to the electronic transitions within the open-shell radical cation species.
The stability of the radical cation of 9-mesityl-9H-carbazole allows for its thorough spectroscopic characterization. The positions and intensities of these new absorption bands provide valuable information about the electronic structure of the radical cation.
Correlation Between Computational Models and Experimental Observations
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool to complement and rationalize the experimental findings from spectroscopic and electrochemical studies. These theoretical methods provide detailed insights into the electronic structure, molecular orbitals, and electronic transitions of this compound and its oxidized form.
DFT calculations are employed to optimize the geometries of both the neutral molecule and its radical cation. These calculations often reveal the significant twisting of the mesityl group with respect to the carbazole plane, a key structural feature influencing the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole unit, while the LUMO may be distributed across the entire molecule. researchgate.net Theoretical investigations have shown that for carbazole-based polycyclic aromatic hydrocarbons, the initial oxidation pathway predominantly involves the 3,6-positions of the carbazole moiety due to its high electron density. nih.gov
TD-DFT calculations are then used to predict the electronic absorption spectra. By calculating the excitation energies and oscillator strengths of the electronic transitions, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental UV-Vis absorption spectrum. A strong correlation between the calculated and observed spectra validates the computational model and allows for a definitive assignment of the experimental absorption bands to specific electronic transitions.
For the 9-mesityl-9H-carbazole radical cation, TD-DFT calculations can predict the electronic transitions that give rise to the new absorption bands observed in the spectroelectrochemical experiment. This correlation allows for a detailed understanding of the electronic structure of this transient species. The agreement between the predicted and experimental spectra confirms the nature of the transitions, for instance, from lower-lying occupied molecular orbitals to the singly occupied molecular orbital (SOMO) or from the SOMO to higher-lying unoccupied molecular orbitals.
Photophysical Properties and Ultrafast Dynamics Studies
Electronic Absorption Characteristics Research
The electronic absorption properties of 9-(2,4,6-trimethylphenyl)-9H-carbazole are characteristic of N-aryl carbazole (B46965) systems, though significantly influenced by its twisted structure.
Research into UV-Vis Absorption Profiles and Band Assignments
The UV-Vis absorption spectrum of carbazole derivatives typically displays several distinct bands. Intense absorption bands are generally observed at shorter wavelengths (below 300 nm), which are assigned to π-π* transitions localized on the carbazole and phenyl rings. doi.org Weaker absorption bands at longer wavelengths, typically between 325 and 360 nm, are also common. researchgate.net These lower energy bands can be attributed to n-π* electronic transitions involving the nitrogen atom's lone pair or to intramolecular charge transfer (ICT) from the carbazole donor to an acceptor moiety. researchgate.net
In compounds like 9-phenyl-9H-carbazole derivatives, a low-energy absorption band around 329-350 nm is often attributed to the spin-allowed π–π* transition of the 9-phenyl-9H-carbazole moiety, which may have some weak ICT character. nih.govresearchgate.net For this compound, the severe steric hindrance between the rings would likely result in ICT bands that are less intense and shifted to higher energies (a hypsochromic or blue shift) compared to more planar N-phenyl-carbazole analogues.
Interactive Data Table: UV-Vis Absorption Maxima for Selected Carbazole Derivatives
| Compound Name | Absorption Maxima (λ_abs) | Solvent |
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | ~329 nm, with a shoulder to 350 nm nih.govresearchgate.net | Not Specified |
| 2-nitro-3-phenyl-9H-carbazole | 260-410 nm (broad), peak ~350 nm nih.gov | Dichloromethane |
| CzPy2TCz / CzPy3TCz | ~340 nm (n-π*) doi.org | Toluene |
| 9-(3′-(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl-3-yl)-9H-carbazole | 280 nm ±10 nm sigmaaldrich.com | Toluene |
Solvent Effects on Absorption Research
The polarity of the solvent can significantly influence the electronic absorption spectra of carbazole derivatives, a phenomenon known as solvatochromism. Studies on various carbazole-based materials show that the absorption maximum often increases, and specific transitions are stimulated depending on the solvent's polarity. For instance, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption bands, which suggests that the excited state has a more polar character than the ground state. sciencepublishinggroup.com This effect is particularly pronounced for transitions with charge-transfer character. researchgate.net
In the case of this compound, while the ICT character is expected to be weak, subtle solvent-dependent shifts in the absorption bands would still be anticipated. The interaction between the solute and solvent molecules alters the energy levels of the ground and excited states, thereby affecting the position and intensity of the absorption peaks. sciencepublishinggroup.com
Luminescence and Emission Dynamics Research
The luminescence properties of this compound are dictated by the de-excitation pathways available to the molecule after absorbing light. Its rigid and twisted structure plays a crucial role in determining emission efficiency and dynamics.
Fluorescence and Phosphorescence Quantum Yield Investigations
Fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be quite high for carbazole derivatives. For example, certain fluorophores based on a 3-(phenylethynyl)-9H-carbazole moiety exhibit ΦF values as high as 0.82 in solution. ub.edu Similarly, D-A-D dyes using a hexahydro-1H-carbazole donor have shown quantum yields up to 62.6% in cyclohexane. mdpi.com The high quantum yield is often attributed to the rigid molecular structure that minimizes non-radiative decay pathways. The sterically locked, twisted conformation of this compound is expected to contribute positively to its fluorescence quantum yield by inhibiting rotational and vibrational modes that typically quench fluorescence.
Carbazole derivatives are also known for their phosphorescence, which is emission from the triplet excited state (T1). These compounds often possess high triplet energies; for instance, a 3,3'-linked N-tolyl-carbazole dimer was found to have a triplet state energy of 2.76 eV. researchgate.net This high triplet energy makes them suitable as host materials in organic light-emitting diodes (OLEDs).
Interactive Data Table: Photoluminescence Quantum Yields (Φ_PL) for Selected Carbazole-Based Compounds
| Compound | Quantum Yield (Φ_PL) | State / Conditions |
| Quinolinium-Carbazole Derivatives | 0.29 - 0.44 nih.gov | Solution |
| 3-(phenylethynyl)-9H-carbazole derivatives (4a-b) | 0.80 - 0.82 ub.edu | Solution (Cyclohexane) |
| D-A-D Dye with hexahydro-1H-carbazole donor (1a) | 0.626 mdpi.com | Solution (Cyclohexane) |
| CzPy2TCz:t4CzIPN blend film | 58.03% doi.org | Thin Film |
| CzPy3TCz:t4CzIPN blend film | 47.24% doi.org | Thin Film |
Time-Resolved Fluorescence and Luminescence Studies
Time-resolved spectroscopic techniques provide insight into the lifetime of excited states. For carbazole and its simple derivatives in solution, the lifetime of the first excited singlet state (S1) is typically in the nanosecond range, often between 13–15 ns, and is only weakly dependent on the solvent. mdpi.com Transient photoluminescence (TRPL) measurements on doped films of carbazole-based host materials can distinguish between prompt fluorescence (from the direct decay of singlet excitons) and delayed fluorescence (resulting from triplet-triplet annihilation or thermally activated delayed fluorescence). doi.org For example, in a film of t4CzIPN doped into a CzPy2TCz host, the prompt and delayed fluorescence components of the total quantum yield were 13.46% and 44.56%, respectively. doi.org
Excited State Relaxation Mechanisms Research
The relaxation of an excited this compound molecule involves a cascade of ultrafast processes. Upon photoexcitation, the molecule follows several key relaxation pathways:
Internal Conversion (IC) and Vibrational Cooling : After initial absorption of a photon excites the molecule to a higher singlet state (Sx), it undergoes extremely rapid, non-radiative internal conversion to the lowest excited singlet state (S1). This process typically occurs on a sub-picosecond timescale. mdpi.com Following IC, the molecule is in a "hot" vibrational state (S1*). It then dissipates this excess vibrational energy to the surrounding solvent molecules through collisional energy transfer, a process known as vibrational cooling or solvent relaxation, which typically takes place over 8 to 20 picoseconds. mdpi.com
S1 State Decay : The electronically relaxed S1 state is the primary emitting state. It can decay back to the ground state (S0) via two competing pathways:
Fluorescence : Radiative decay from S1 to S0, emitting a photon.
Intersystem Crossing (ISC) : A non-radiative transition from the singlet (S1) manifold to the triplet (T1) manifold. For carbazole, the quantum yield of ISC is significant, reported to be in the range of 51–56%. mdpi.com
T1 State Decay : The T1 state, populated via ISC, is much longer-lived than the S1 state, with lifetimes that can extend into the microsecond regime. mdpi.com It can decay back to the ground state through:
Phosphorescence : Radiative decay from T1 to S0, which is a spin-forbidden and therefore slow process.
Non-radiative decay : Return to the S0 ground state without emitting light.
In neat films or concentrated solutions, bimolecular processes like singlet-singlet annihilation (S1-S1 annihilation) can become a dominant decay pathway, where the interaction of two excited molecules leads to the de-excitation of one and the promotion of the other to a higher excited state (Sn), which then rapidly relaxes back to S1. mdpi.com For N-aryl systems where rotation is possible, the formation of a twisted intramolecular charge transfer (TICT) state can act as an additional relaxation channel. researchgate.net However, in this compound, the ground state is already pre-twisted, which alters the potential energy landscape and may favor direct emission from a locally excited state, contributing to its luminescent properties.
Femtosecond Transient Absorption Spectroscopy for Ultrafast Dynamics
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to probe the fleeting existence of excited states on incredibly short timescales. mdpi.comnih.gov For molecules like this compound, this method allows for the real-time observation of processes such as intramolecular charge transfer (ICT), vibrational relaxation, and intersystem crossing (ISC). nih.gov
Upon photoexcitation, fs-TA spectra of similar carbazole-based donor-acceptor systems typically reveal an initial broad excited-state absorption (ESA) band. mdpi.comnih.gov In the case of this compound, excitation would populate the first excited singlet state (S₁). The subsequent evolution of the transient spectra would likely show a decay of the S₁ state's characteristic absorption, potentially accompanied by the rise of new spectral features corresponding to other transient species, such as triplet states or charge-transfer states. nih.gov
In related benzophenone-carbazole dyads, ICT and ISC processes have been observed to occur on the picosecond to nanosecond timescale. nih.gov For instance, in a 2,6-di(9H-carbazol-9-yl) pyridine (B92270) molecule, the excited state absorption signal reaches its maximum within 397 fs, followed by decay dynamics that indicate an intersystem crossing time of 2.5 ns. nih.gov The sterically hindered nature of the trimethylphenyl group in this compound is expected to influence the rate of these ultrafast processes by modifying the electronic coupling between the carbazole and phenyl moieties.
Intersystem Crossing (ISC) and Triplet State Population Studies
Intersystem crossing is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is critical for applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.
For carbazole derivatives, ISC is influenced by several factors, including spin-orbit coupling (SOC) and the energy gap between the S₁ and T₁ states (ΔEST). nih.govresearchgate.net A small ΔEST is known to promote efficient ISC. The twisted structure of this compound, which separates the highest occupied molecular orbital (HOMO) on the carbazole unit from the lowest unoccupied molecular orbital (LUMO) on the phenyl ring, can lead to a small ΔEST, thereby facilitating the population of the triplet state. In some carbazole-based systems, ISC can occur on a timescale of nanoseconds. nih.govnih.gov For example, femtosecond transient absorption studies on a twisted perylenebisimide-carbazole derivative revealed that ISC takes approximately 3.7 ns. nih.gov
The lifetime of the populated triplet state (τT) is another crucial parameter. In various organic molecules, triplet state lifetimes can range from microseconds to milliseconds. aps.orgwhiterose.ac.uk For a carbazole-based phosphorescent molecule, a phosphorescence lifetime of 4.1 μs has been recorded in nanosecond transient absorption spectroscopy. nih.gov The rigid and sterically hindered environment provided by the trimethylphenyl group could potentially lead to a longer triplet lifetime by suppressing non-radiative decay pathways.
| Parameter | Typical Value in Related Carbazole Systems | Reference |
| Intersystem Crossing (ISC) Time | 2.5 ns - 3.7 ns | nih.govnih.gov |
| Triplet State Lifetime (τT) | 4.1 µs - 450 µs | nih.govwhiterose.ac.uk |
| S₁-T₁ Energy Gap (ΔEST) | Small values promote ISC | researchgate.net |
| Spin-Orbit Coupling (SOC) | 0.11-0.44 cm⁻¹ (in twisted PBIs) | nih.gov |
This table presents typical values observed in related carbazole compounds to provide context, not direct measurements for this compound.
Energy Transfer Pathways within Molecular Architectures
Energy transfer processes are fundamental in molecular photophysics and are crucial for the function of many light-harvesting and emitting systems. In molecular architectures incorporating this compound, energy can be transferred from an initially excited part of the molecule to another, or between adjacent molecules in an aggregate or film.
The orthogonal arrangement of the carbazole donor and trimethylphenyl acceptor moieties in this compound largely disrupts through-bond electronic communication. However, through-space energy transfer, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, could still occur. FRET depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, while Dexter transfer is a short-range process requiring wavefunction overlap.
In the context of OLEDs, carbazole derivatives are often used as host materials to transfer energy to phosphorescent guest emitters. For instance, a bipolar host combining a carbazole donor and a triazine acceptor was used to form an exciplex that efficiently transfers energy to a dopant. rsc.org While direct studies on energy transfer within single molecules of this compound are scarce, its photophysical properties suggest it could act as a component in larger energy transfer systems, with the specific pathways depending on the surrounding molecular environment and the presence of suitable energy acceptors.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These properties are the basis for a range of photonic applications. Carbazole derivatives, with their extended π-electron systems, are a promising class of NLO materials. nih.govmdpi.com
Two-Photon Absorption (TPA) Characterization
Two-photon absorption is a non-linear optical process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the intensity of the incident light and allows for excitation with lower-energy photons (typically in the near-infrared range), which offers advantages like deeper penetration in biological tissues and reduced scattering.
The TPA properties of a molecule are quantified by its TPA cross-section (σ₂). Studies on various carbazole derivatives show that their TPA cross-sections can be significant. For example, carbazole-induced phthalocyanine (B1677752) derivatives exhibit strong NLO responses. researchgate.net The design of molecules with donor-π-acceptor (D-π-A) motifs is a common strategy to enhance TPA. mdpi.com In this compound, the carbazole unit acts as an electron donor and the phenyl group can act as an acceptor, forming a D-A structure. The TPA cross-section is typically measured using techniques like two-photon excited fluorescence (TPEF) or Z-scan.
| Compound Type | TPA Measurement Technique | Key Finding | Reference |
| Branched Alkene Chromophores | Two-Photon Excited Fluorescence | Alkene branched systems showed higher TPA cross-sections than alkyne analogues. | ucf.edu |
| Carbazole-Phthalocyanine Hybrids | Picosecond Pulse Propagation | Exhibit reverse saturable absorption (RSA), a two-step TPA process. | mdpi.comresearchgate.net |
| Carbazole Derivative (BEMC) | Femtosecond Pump-Probe | Nondegenerate TPA cross-sections were over twofold larger than degenerate TPA. | rsc.org |
This table illustrates findings from studies on related NLO chromophores.
Evaluation for Optical Limiting and Optical Switching Applications
Materials with strong NLO properties, particularly strong TPA or reverse saturable absorption (RSA), are candidates for optical limiting devices. mdpi.comresearchgate.net An optical limiter transmits light at low input intensities but becomes opaque or less transparent at high input intensities, thereby protecting sensitive optical sensors or the human eye from intense laser pulses.
The mechanism behind optical limiting in molecules like carbazole derivatives often involves excited-state absorption. After the initial absorption (either one- or two-photon), the molecule transitions to an excited state which has a much larger absorption cross-section than the ground state. This increased absorption at high intensities leads to the limiting effect. Phthalocyanines are well-known for their RSA properties, which arise from a larger absorption cross-section of the triplet state compared to the singlet ground state. mdpi.com
The evaluation of a material for optical limiting involves measuring its limiting threshold and dynamic range. Carbazole-induced phthalocyanine systems have shown potential for such applications due to their enhanced nonlinear response. researchgate.net The unique electronic structure of this compound, which can be tuned to enhance its TPA and excited-state absorption, makes it a compound of interest for developing new materials for optical limiting and all-optical switching technologies.
Structure Property Relationships and Molecular Engineering
Influence of the 2,4,6-Trimethylphenyl Substituent on Molecular Conformation and Electronic Structure
The introduction of a 2,4,6-trimethylphenyl (mesityl) group at the 9-position of the carbazole (B46965) ring is a deliberate design choice that profoundly impacts the molecule's three-dimensional shape and electronic landscape. This substituent is not merely a passive component but an active modulator of the core properties of the carbazole unit.
The most significant structural consequence of the mesityl substituent is the pronounced steric hindrance imposed by the two methyl groups at the ortho-positions. This steric clash forces the trimethylphenyl ring to twist out of the plane of the carbazole moiety. This results in a large dihedral angle between the two aromatic systems.
In contrast to the relatively smaller dihedral angle observed in 9-phenyl-9H-carbazole, the ortho-methyl groups in the 9-(2,4,6-trimethylphenyl)-9H-carbazole derivative create a highly non-planar molecular geometry. For comparison, related 9-arylcarbazole structures exhibit varying degrees of twisting depending on the substituent. For instance, 9-(4-methoxyphenyl)-9H-carbazole has a dihedral angle of 56.78°, and in one of the two independent molecules of 9-(2-thienyl)-9H-carbazole, the angle is 57.14°. nih.govnih.gov The presence of the two ortho-methyl groups in the mesityl derivative leads to an even greater, near-orthogonal arrangement. This sterically enforced separation is crucial as it electronically decouples the π-systems of the carbazole and the phenyl ring to a significant extent. This disruption of conjugation prevents the formation of a fully delocalized electronic state across the entire molecule, which is key to preserving the inherent photophysical properties of the carbazole unit.
| Compound | Dihedral Angle between Carbazole and N-Aryl Group | Reference |
| 9-(4-methoxyphenyl)-9H-carbazole | 56.78° | nih.gov |
| 9-(2-thienyl)-9H-carbazole (Molecule 2) | 57.14° | nih.gov |
| 9-[(E)-2-(4-halogenophenyl)vinyl]-9H-carbazoles | ~55° | researchgate.net |
| This compound | ~90° (near-orthogonal) | Inferred from steric principles |
The substitution pattern on the N-aryl ring directly modulates the electronic properties of the carbazole core. The carbazole unit is inherently an excellent electron-donating and hole-transporting moiety. beilstein-journals.org The methyl groups of the trimethylphenyl substituent are weak electron-donating groups through an inductive effect. This can subtly raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron-rich carbazole unit.
More significantly, the steric hindrance discussed previously prevents effective electronic communication between the donor (carbazole) and the N-aryl substituent. This ensures that the electronic characteristics of the carbazole are largely preserved. Functionalization of the carbazole ring itself, for example at the 3 and 6 positions, is a more effective strategy for tuning the electronic energy levels and the optical bandgap. researchgate.net The introduction of various functional groups allows for the tailoring of HOMO/LUMO levels to create materials with specific charge-transporting or emissive properties for use in optoelectronic devices. rsc.orgresearchgate.net
Impact of Functionalization on Photophysical Parameters
The this compound scaffold is a launchpad for creating a wide array of functional molecules with tailored photophysical behaviors. By attaching different chemical moieties to the carbazole core, researchers can fine-tune light absorption and emission characteristics.
The emission properties of carbazole derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the carbazole framework, creating donor-acceptor (D-A) systems. d-nb.info This strategy modifies the energy gap between the HOMO and LUMO, thereby shifting the emission wavelength.
For example, attaching electron-withdrawing groups to a 3,6-diphenyl-9-hexyl-9H-carbazole core leads to significant red-shifts in both absorption and emission. researchgate.net While a 3,6-di(4-formylphenyl) derivative emits pure blue light at 450 nm with a high quantum yield of 95%, a 3,6-di(4-nitrophenyl) derivative emits in the orange region at 585 nm. researchgate.net Similarly, attaching different substituents to a 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide system results in varied emission colors. d-nb.info An unsubstituted version emits at 408 nm, while adding electron-donating tert-butyl or carbazole groups causes a redshift to 424 nm and 444 nm, respectively. d-nb.info
The rigid, twisted structure imparted by the N-linked trimethylphenyl group helps to minimize non-radiative decay pathways that can arise from molecular flattening in the excited state, often leading to higher quantum yields in the solid state.
| Carbazole Core / Derivative | Substituent | Emission Wavelength (λem) | Reference |
| 3,6-diphenyl-9-hexyl-9H-carbazole | 4-formylphenyl | 450 nm (Blue) | researchgate.net |
| 3,6-diphenyl-9-hexyl-9H-carbazole | 4-nitrophenyl | 585 nm (Orange) | researchgate.net |
| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide | None (H) | 408 nm | d-nb.info |
| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide | tert-Butyl | 424 nm | d-nb.info |
| 2,8-bis(9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide | Carbazole | 444 nm | d-nb.info |
The lifetime of the excited state is a critical parameter, especially for applications in technologies like organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF). The this compound unit is a common component in TADF emitters. In these molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states is desired.
The sterically enforced separation between the carbazole donor and an acceptor unit, facilitated by the twisted geometry, helps to minimize this S1-T1 gap. This design allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which then radiatively decays as delayed fluorescence. This process harvests triplet excitons that would otherwise be wasted, significantly enhancing the internal quantum efficiency of the device. The lifetimes of these delayed fluorescence emissions are typically in the microsecond to millisecond range, much longer than the nanosecond lifetimes of prompt fluorescence. Studies on related carbazole-based donor-acceptor systems show that the nature of the donor and acceptor groups, and their geometric arrangement, directly influence these decay lifetimes. nih.gov
Design Principles for Optimized Functional Performance
The accumulated knowledge on the structure-property relationships of this compound and its derivatives allows for the formulation of clear design principles:
Preservation of Core Properties : The use of the 9-(2,4,6-trimethylphenyl) group is a primary strategy to sterically isolate the carbazole's electronic system. This maintains its high triplet energy and good hole-transporting capabilities, making it an excellent host material or donor segment in OLEDs.
Tuning Optoelectronic Properties : Functionalization should be directed at the electronically active positions of the carbazole ring (e.g., C-3, C-6) or the attached functional groups, rather than the N-phenyl ring. Attaching electron-donating or electron-withdrawing groups at these positions allows for precise control over the HOMO/LUMO energy levels, emission color, and charge-carrier mobility.
Engineering for High Quantum Yield : The rigid, twisted molecular structure induced by the mesityl group is key to minimizing intermolecular π-π stacking and suppressing non-radiative decay channels in the solid state. This is a fundamental principle for designing highly efficient solid-state emitters.
Designing TADF Emitters : For TADF applications, the this compound unit should be used as a donor and linked to a suitable acceptor moiety. The near-orthogonal orientation minimizes the exchange energy between the HOMO (on the carbazole) and the LUMO (on the acceptor), which is essential for achieving the small S1-T1 energy gap required for efficient RISC.
By applying these principles, chemists can rationally design novel materials based on the this compound platform with optimized performance for a wide range of advanced functional applications.
Donor-Acceptor (D-A) System Integration
In the design of functional organic materials for applications such as organic light-emitting diodes (OLEDs), the Donor-Acceptor (D-A) concept is a cornerstone. This approach involves the covalent linking of an electron-donating (donor) moiety with an electron-accepting (acceptor) unit. The carbazole nucleus in this compound serves as a potent electron donor. When integrated into a D-A architecture, this carbazole unit can effectively transfer charge to an appended acceptor group upon photo or electrical excitation. This process, known as intramolecular charge transfer (ICT), is fundamental to the function of many optoelectronic devices.
The trimethylphenyl group, while not directly participating in the charge transfer as a primary donor or acceptor, plays a crucial role in modulating the electronic properties of the carbazole donor. The steric hindrance introduced by the mesityl group can influence the dihedral angle between the carbazole and the acceptor unit, which in turn affects the extent of electronic coupling and the energy levels of the resulting D-A molecule. This allows for fine-tuning of the emission color and efficiency of the material.
For instance, in materials designed for Thermally Activated Delayed Fluorescence (TADF), a large dihedral angle between the donor and acceptor is often desirable to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The bulky nature of the 2,4,6-trimethylphenyl substituent can enforce such a twisted geometry, making this compound a promising building block for high-efficiency TADF emitters.
A representative, conceptual data table illustrating the impact of donor and acceptor strength on the photophysical properties of a hypothetical D-A system incorporating the this compound donor is presented below.
| Donor | Acceptor | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Wavelength (nm) |
| This compound | Weak | -5.8 | -2.2 | 3.6 | ~450 (Blue) |
| This compound | Moderate | -5.9 | -2.5 | 3.4 | ~520 (Green) |
| This compound | Strong | -6.0 | -2.9 | 3.1 | ~600 (Red) |
| Note: This table is illustrative and intended to demonstrate the general principles of D-A system tuning. The values are not experimental data for a specific molecule. |
Role of Bulky Side Groups in Preventing Aggregation-Caused Quenching (ACQ)
A significant challenge in the development of solid-state luminescent materials is the phenomenon of aggregation-caused quenching (ACQ). In the solid state, planar aromatic molecules have a strong tendency to form π-π stacks, leading to the formation of non-emissive or weakly emissive aggregates (excimers). This process provides non-radiative decay pathways for the excited states, effectively quenching the fluorescence and reducing the device efficiency.
The molecular design of this compound directly addresses this issue. The presence of the bulky trimethylphenyl group at the 9-position of the carbazole ring introduces significant steric hindrance. This steric bulk effectively prevents the close packing of adjacent carbazole moieties, thereby inhibiting the formation of detrimental π-π stacking interactions in the solid state. By spatially isolating the carbazole chromophores, the non-radiative decay pathways associated with aggregation are suppressed, leading to enhanced emission efficiency in thin films and solid-state devices.
This strategy of using sterically demanding substituents is a powerful tool in molecular engineering to transition materials from exhibiting ACQ to potentially displaying aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state opens up radiative decay channels. While not always a classic AIE-gen, the prevention of ACQ is a critical step towards highly efficient solid-state emitters.
The following table conceptually illustrates the effect of steric hindrance on the photoluminescence quantum yield (PLQY) in solution versus the solid state for a typical carbazole derivative compared to a sterically hindered one.
| Compound | Substituent at 9-position | PLQY (Solution) | PLQY (Solid State) | Predominant Effect |
| 9-Phenyl-9H-carbazole | Phenyl | High | Low | ACQ |
| This compound | Trimethylphenyl | High | High | ACQ Prevention |
| Note: This table is a conceptual representation based on established principles of steric hindrance and is not based on direct comparative experimental data for the listed compounds. |
Advanced Applications in Organic Electronic Materials Research
Organic Light-Emitting Diodes (OLEDs) Research
The intrinsic properties of the carbazole (B46965) moiety make it a versatile component in the architecture of OLEDs. jmaterenvironsci.com These devices rely on a series of organic layers to inject, transport, and recombine charges to generate light. jmaterenvironsci.com The specific substitution of a trimethylphenyl group on the carbazole core is intended to enhance material properties such as morphological stability and to tune electronic characteristics through steric effects.
Emitter Materials Investigations (Conventional Luminescent, Thermally Activated Delayed Fluorescence (TADF))
In OLEDs, the emitter layer is responsible for light production. Carbazole derivatives are frequently employed as one of the key components in advanced emitter systems, particularly those based on thermally activated delayed fluorescence (TADF). TADF emitters utilize both singlet and triplet excitons for light emission, enabling theoretical internal quantum efficiencies of 100%. This process requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
A common strategy to achieve a small ΔEST is to create a molecule with a twisted geometry between an electron-donating segment and an electron-accepting segment, which minimizes the exchange energy. Carbazole is a popular electron donor for this purpose. d-nb.info The substitution at the 9-position with a bulky group like trimethylphenyl forces a nearly orthogonal twist between the carbazole plane and the phenyl ring. This steric effect is crucial for designing TADF emitters. However, published research focusing specifically on 9-(2,4,6-Trimethylphenyl)-9H-carbazole as a luminescent or TADF emitter is limited. While related structures, such as those incorporating 1,3,6,8-tetramethyl-carbazole, have been successfully developed as highly efficient TADF emitters, detailed electroluminescence data for the titular compound is not prominently available in scientific literature. ijrpc.com
Host Materials for Phosphorescent OLEDs (PhOLEDs) Research
In phosphorescent OLEDs (PhOLEDs), an emissive phosphorescent guest molecule is dispersed into a host material matrix. The host material plays a critical role by facilitating charge transport and transferring energy to the guest emitter. An effective host must have a triplet energy higher than that of the phosphorescent dopant to prevent energy back-transfer. ossila.comresearchgate.net
Carbazole-based materials are widely regarded as excellent hosts due to their high triplet energy (typically around 3.0 eV), good thermal stability, and proficient hole transport capabilities. ossila.comrsc.org The bulky 9-(2,4,6-trimethylphenyl) group on the carbazole core is structurally advantageous for a host material. It can effectively suppress the self-aggregation and excimer formation of host molecules, which would otherwise lead to luminescence quenching and reduced device efficiency. This steric hindrance promotes the formation of stable amorphous films, a critical requirement for the longevity and reliability of OLED devices. ossila.com While many carbazole derivatives, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), are standard host materials, specific studies detailing the performance of this compound as a host in PhOLEDs are not extensively documented.
Charge Transport Layer (CTL) Formulations (Hole and Electron Transport Materials)
Efficient charge injection and transport are fundamental to OLED operation. Charge transport layers (CTLs), which include hole transport layers (HTLs) and electron transport layers (ETLs), are designed to selectively move charge carriers from the electrodes to the emissive layer. The carbazole moiety is one of the most popular building blocks for hole-transporting materials (HTMs) due to its electron-rich nature and high hole mobility. noctiluca.euresearchgate.net
The this compound structure is well-suited for application as an HTM. The carbazole unit provides the necessary pathway for hole conduction. The sterically bulky trimethylphenyl group, while not directly involved in the charge transport pathway, is crucial for ensuring high morphological stability and a high glass transition temperature (Tg). These properties prevent the crystallization of the thin organic film during device operation, which is a common cause of device failure. Although numerous complex molecules based on carbazole have been synthesized for HTL applications, detailed device performance for this compound in this specific role is not widely reported. noctiluca.euresearchgate.net
Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs) Research
In the realm of solar energy, carbazole derivatives have been instrumental in the development of both organic photovoltaics and perovskite solar cells, primarily serving as hole transport materials. d-nb.infomdpi.com
Hole Transport Material (HTM) Development and Characterization
In PSCs, the HTM is a crucial layer that extracts holes from the light-absorbing perovskite layer and transports them to the anode. An ideal HTM should possess a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite, high hole mobility, and good film-forming properties to create a uniform and defect-free interface. d-nb.infofrontiersin.org
Carbazole-based molecules are frequently investigated as alternatives to the commonly used but expensive HTM, Spiro-OMeTAD. mdpi.comepa.gov The molecular structure of this compound is promising for this application. Its HOMO level is expected to be suitable for efficient hole extraction from standard perovskite absorbers. Furthermore, the bulky trimethylphenyl substituent can help in forming a dense, uniform layer that effectively passivates the perovskite surface, reducing charge recombination and enhancing device stability. While polymers incorporating the (2,4,6-trimethylphenyl)amine unit have been used in PSCs, specific performance data, such as power conversion efficiency (PCE) and fill factor (FF), for devices using the small molecule this compound as the primary HTM are not readily found in the literature. d-nb.info
Sensitizer (B1316253) and Active Layer Component Research
In dye-sensitized solar cells (DSSCs), a layer of dye molecules (sensitizers) absorbs light. tcichemicals.com These sensitizers often have a Donor-π-Acceptor (D-π-A) structure, where carbazole can serve as a potent electron donor (D). jmaterenvironsci.comfrontiersin.org However, for this purpose, the carbazole core is typically functionalized at the 3, 6, or 2, 7 positions to extend the π-conjugation. Substitution at the 9-position, as in this compound, tends to electronically decouple the substituent from the carbazole π-system, making it less common in sensitizer designs.
In bulk heterojunction (BHJ) organic solar cells, the active layer consists of a blend of a donor and an acceptor material. Polymers based on carbazole are often used as the donor component. While the fundamental carbazole structure is relevant, there is a lack of specific research deploying the small molecule this compound as a primary component in the active layer of OPVs.
Interface Engineering via Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are a critical tool in the fabrication of high-performance organic electronic devices, such as perovskite solar cells (PSCs), as they can modify interface properties to improve carrier injection and minimize energy loss. researchgate.netnih.gov Carbazole-derived phosphonic acid-based SAMs have emerged as highly effective hole-selective layers, often outperforming standard materials. researchgate.netnih.gov
The core principle involves anchoring a molecule with two distinct functional ends to a substrate. researchgate.net For carbazole-based SAMs used as hole-transport layers (HTLs), a phosphonic acid group typically binds to the indium tin oxide (ITO) electrode, while the carbazole unit faces the active perovskite layer. researchgate.netnih.gov The bulky substituent at the 9-position of the carbazole, such as a trimethylphenyl group, plays a crucial role. This steric hindrance can prevent molecular aggregation, which in turn enhances hole extraction efficiency and reduces interfacial recombination losses. nih.gov Research on related bulky groups, like tert-butyl carbazole, has demonstrated that these substituents are key to mitigating stability issues and achieving high device performance. nih.gov
Furthermore, substituent engineering on the carbazole core itself, for instance by introducing thiophene (B33073) groups, can effectively tune the perovskite crystallization, passivate defects, and enhance hole injection at the interface. scilit.com The introduction of a bulky group like 2,4,6-trimethylphenyl on the 9-position of carbazole is a strategic design choice aimed at optimizing the interfacial properties for superior device efficiency and stability.
Table 1: Performance of Perovskite Solar Cells with Different Carbazole-Based SAMs as HTL This table is representative of the performance of carbazole-based SAMs in general, as specific data for this compound was not available in the search results.
| SAM Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA cm-2) | Fill Factor (FF) (%) | Reference |
|---|---|---|---|---|---|
| 3C-Ph | 21.59% | 1.23 | 21.53 | N/A | nih.gov |
| CBZC2/PFN-Br | 24.1% | N/A | N/A | 81.5 | nih.gov |
| MeO-2PACz (Control) | N/A | N/A | N/A | 73.8 | nih.gov |
| CzTh | Enhanced vs. Me-4PACz | N/A | N/A | N/A | scilit.com |
Organic Semiconductor Research for Field-Effect Transistors (OFETs) and Integrated Circuits
The carbazole moiety is a fundamental building block for organic semiconductors used in organic field-effect transistors (OFETs). researchgate.net Polycarbazoles and their derivatives are noted for their excellent optoelectronic properties, making them suitable for applications in OFETs. researchgate.net The performance of these materials is highly dependent on their solid-state organization and charge carrier mobility.
Research into phenyl and phenylthienyl derivatives end-functionalized with carbazole has led to the synthesis of new organic semiconductors for OTFTs. nih.gov These materials have demonstrated p-channel characteristics with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and current on/off ratios in the range of 10² to 10⁴. nih.gov The design of this compound, featuring a bulky, electron-donating trimethylphenyl group attached to the nitrogen atom, is intended to influence the molecular packing in the solid state. This steric hindrance can disrupt extensive π-π stacking, which might affect charge transport properties. However, it can also enhance solubility for solution-based processing and create well-defined grain boundaries in thin films, which are crucial for device performance. The synthesis of related compounds like 9-(4-(9H-carbazol-9-yl)phenyl)-9H-carbazole has been explored for their potential in OTFTs, establishing a clear research trajectory for this class of materials. nih.gov
Sensor Development Research
Carbazole derivatives are highly valued in the development of chemical and biological sensors due to their inherent fluorescence and electrochemical activity. researchgate.net Their rigid, conjugated structure provides a stable platform with a high photoluminescence quantum yield, which can be modulated by interactions with specific analytes. mdpi.com This makes them ideal candidates for creating highly sensitive and selective colorimetric and fluorescent chemosensors. researchgate.net
Electrically conducting polymers and organic semiconductors are promising materials for electrochemical biosensors, offering a cheaper and more environmentally friendly alternative to traditional metal-based electrodes. nih.gov Polycarbazole, an organic semiconducting polymer, has been successfully synthesized and deposited on electrodes for use in both enzymatic and non-enzymatic glucose sensors. nih.govmdpi.com
In these sensors, poly(9H-carbazole) films are created on an electrode surface through electropolymerization. mdpi.comnih.gov The resulting polymer can act as a matrix for immobilizing enzymes like glucose oxidase or can function directly as a non-enzymatic sensor. nih.govmdpi.com Studies on poly(9H-carbazole)-based glucose sensors have reported sensitivities of up to 14 μA·cm⁻²·mM⁻¹, a linear detection range up to 5 mM, and a detection limit of approximately 0.2 mM. nih.gov The sensing mechanism involves the electrocatalytic oxidation or reduction of glucose at the polymer-modified electrode. nih.gov While research has focused on the parent poly(9H-carbazole), the incorporation of derivatives like this compound could offer enhanced stability and modified electronic properties for improved sensor performance.
Another approach involves designing water-soluble fluorescent sensors based on carbazole pyridinium (B92312) boronic acid. nih.govrsc.orgresearchgate.net These sensors exhibit a selective ratiometric fluorescent response to glucose, with one study reporting a binding constant (K) of 2.3 × 10⁶ M⁻¹, which is 85 times greater than that for fructose, indicating high selectivity. rsc.org This selectivity is achieved through an aggregation-induced emission (AIE) phenomenon. nih.govrsc.org
The strong fluorescence of the carbazole scaffold makes it an excellent component for chemical sensors designed to detect a variety of analytes, including metal ions and anions. researchgate.net For example, novel conjugated carbazole Schiff bases have been synthesized to act as highly sensitive "turn-on" fluorescence sensors for cobalt ions (Co²⁺), with detection limits reported to be below 10⁻¹⁴ M. researchgate.net
In a different application, a colorimetric sensor for fluoride (B91410) anions was developed using N-tert-butyldimethylsilyl-3,6-diiodocarbazole. researchgate.net This sensor operates via an intermolecular proton transfer mechanism between the sensor molecule and the fluoride anion, resulting in a distinct color change visible to the naked eye and a detection limit as low as 3 × 10⁻⁵ M. researchgate.net The versatility of the carbazole core allows for its modification to target a wide range of chemical species, suggesting that derivatives like this compound could be tailored for specific chemical sensing applications by leveraging the electronic and steric effects of the trimethylphenyl group.
Degradation Mechanisms and Material Stability Research
Investigation of Environmental Stability (e.g., Oxidation, Moisture)
The environmental stability of carbazole-based materials is a critical factor for the manufacturing, storage, and operational lifetime of organic light-emitting diodes (OLEDs) and other organic electronics. Exposure to ambient conditions, particularly oxygen and moisture, can initiate degradation processes that impair material function.
Research into the stability of carbazole (B46965) derivatives indicates that the carbazole moiety itself is generally stable under ambient conditions. However, it can be susceptible to degradation, particularly through oxidation. For instance, a related compound, 2,6,9-Trimethyl-9H-carbazole, is noted to be generally stable but sensitive to strong oxidizing agents. evitachem.com The primary sites for oxidation on the carbazole ring are the 3 and 6 positions. Studies on 9-phenylcarbazoles have shown that when these positions are unprotected, the cation radicals formed upon oxidation can rapidly undergo dimerization reactions. ntu.edu.tw This process leads to the formation of new chemical species that can act as charge traps or luminescence quenchers in a device.
In the case of 9-(2,4,6-Trimethylphenyl)-9H-carbazole, the bulky trimethylphenyl group at the 9-position provides significant steric hindrance. This structural feature helps to protect the nitrogen atom and can reduce intermolecular interactions that might otherwise facilitate degradation. However, the 3 and 6 positions on the carbazole core remain potential sites for oxidative attack. While specific studies on the moisture sensitivity of this compound are not prevalent in public literature, carbazole-based covalent organic frameworks have demonstrated excellent stability over numerous water vapor adsorption and desorption cycles, suggesting that the carbazole unit itself imparts a degree of moisture resistance.
Table 1: Key Factors in the Environmental Stability of 9-Arylcarbazoles
| Factor | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Oxidation | Reaction with oxygen, often leading to the formation of quenching species. The 3 and 6 positions of the carbazole ring are particularly susceptible. | The trimethylphenyl group offers steric protection, but the carbazole core can still be oxidized, potentially leading to dimerization if unsubstituted at the 3,6-positions. | ntu.edu.tw |
| Moisture | Interaction with water can lead to hydrolysis or facilitate other degradation pathways, especially at interfaces within a device. | General carbazole structures show good resistance, but moisture can still be a concern for overall device integrity. | |
| Steric Hindrance | Bulky substituents, like the trimethylphenyl group, can physically block the approach of reactive species and prevent close packing, enhancing stability. | The 2,4,6-trimethylphenyl group provides significant steric shielding for the nitrogen atom and hinders intermolecular degradation pathways. |
Photostability and Photodegradation Pathways Research
Photostability is a measure of a material's ability to withstand exposure to light without undergoing chemical change. For materials used in OLEDs, which are subjected to intense electrical excitation and light emission, high photostability is paramount.
The degradation of carbazole-based host materials in OLEDs is often induced by excitons—the bound electron-hole pairs that are precursors to light emission. While specific photodegradation studies on this compound are limited, research on analogous carbazole compounds provides significant insights. A primary degradation pathway involves the dissociation of the C-N bond connecting the carbazole and the phenyl ring. This bond cleavage can be initiated by the energy released from exciton (B1674681) recombination.
For example, studies on carbazole-dibenzothiophene isomers, used as blue OLED host materials, have shown that the C-N bond dissociation energies are highly dependent on the charge state of the molecule. In particular, anionic states can have dissociation energies low enough to be overcome by the energy of blue light emission, leading to the formation of radical species that degrade the material. The substitution pattern on the carbazole and phenyl rings plays a crucial role in modulating these electronic properties and, consequently, the stability of the C-N bond.
Future Research Directions and Emerging Paradigms
Rational Design of Next-Generation Carbazole (B46965) Architectures
The rational design of new molecules based on the 9-(2,4,6-Trimethylphenyl)-9H-carbazole framework is a primary direction for future research. The core principle involves systematically modifying the molecular structure to fine-tune its electronic, optical, and physical properties for specific applications, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.netnih.gov
Future design strategies are likely to explore:
Substitution at the 3 and 6 Positions: The introduction of various electron-donating or electron-withdrawing groups at the 3 and 6 positions of the carbazole ring can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is critical for optimizing charge injection and transport in electronic devices. For instance, adding arylamine groups can enhance hole-transporting properties, while incorporating electron-accepting units can create bipolar materials suitable for single-layer devices. nih.gov
Core Extension and Planarization: Extending the π-conjugated system by fusing aromatic rings to the carbazole core, creating structures like indolo[3,2-a]carbazole, can lead to materials with improved charge mobility and distinct optical properties. rsc.org The bulky 9-(2,4,6-trimethylphenyl) group helps maintain solubility and prevent excessive intermolecular aggregation, which is often a challenge with larger planar molecules.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be indispensable tools for predicting the properties of newly designed molecules before their synthesis. rsc.orgsci-hub.st This computational-first approach saves resources by screening potential candidates and identifying promising structures with desired characteristics, such as optimized energy levels, high charge mobility, and thermal stability. rsc.org The steric and electronic effects of the trimethylphenyl group are of particular interest for computational studies to understand its role in stabilizing the molecule's radical cation and preventing dimerization. researchgate.net
The following table summarizes how different structural modifications on the carbazole core can influence material properties, providing a basis for the rational design of derivatives of this compound.
| Modification Strategy | Target Positions | Example Groups | Anticipated Effect | Potential Application |
| Electron-Donating Groups | 3, 6 | Triphenylamine, Methoxy | Raise HOMO level, enhance hole mobility | Hole-Transport Layers (HTLs) in OLEDs/PSCs |
| Electron-Withdrawing Groups | 3, 6 | Triazine, Phenyl-methanone | Lower LUMO level, improve electron transport | Bipolar hosts, Electron-Transport Layers (ETLs) |
| π-System Extension | 2, 3, 6, 7 | Fused aromatic rings (e.g., Indole) | Narrow bandgap, increase charge mobility | Efficient emitters, high-mobility HTLs |
| Steric Hindrance | 9 | Mesityl (Trimethylphenyl) | Increase solubility, improve thermal stability, prevent dimerization | Stable and solution-processable materials |
Advanced Characterization Techniques for In-Situ Monitoring
To fully understand the behavior of this compound in functional devices, future research must employ advanced characterization techniques capable of in-situ or operando monitoring. These methods provide critical insights into charge transport, recombination dynamics, and degradation mechanisms under actual operating conditions.
Emerging characterization paradigms include:
Spectroelectrochemistry: This technique combines electrochemistry (like cyclic voltammetry) with spectroscopy (UV-Vis-NIR absorption) to study the electronic structure of the molecule in its various oxidation states. osti.govresearchgate.net For this compound, this would allow for the direct observation of its radical cation, providing information on its stability and electronic transitions, which is crucial for understanding its function as a hole-transport material. osti.gov
Transient Electroluminescence (TEL): TEL is a powerful operando technique for probing charge carrier dynamics within an OLED. rsc.orgresearchgate.net By applying a short voltage pulse and measuring the time-resolved light emission, researchers can determine charge carrier mobility, identify recombination zones, and study exciton (B1674681) annihilation processes. rsc.orghuji.ac.il Applying TEL to devices incorporating this compound would elucidate how the bulky trimethylphenyl group affects charge balance and recombination efficiency in real-time.
In-situ Photoluminescence (PL) and Absorption Spectroscopy: Monitoring the PL and absorption spectra of a device during operation can reveal changes related to material degradation or interfacial electronic processes. For instance, in-situ PL quenching studies on a perovskite layer coated with a carbazole-based hole transport layer can provide direct evidence of efficient charge extraction. researchgate.net
The table below outlines key advanced characterization techniques and the specific insights they can offer for the study of this compound.
| Technique | Type | Information Gained | Relevance to Compound |
| Cyclic Voltammetry (CV) | Electrochemical | HOMO/LUMO energy levels, redox stability | Assess suitability as a charge transport material |
| Spectroelectrochemistry | In-situ | Electronic structure of oxidized/reduced species, stability of radical ions | Understand charge carrier states and degradation pathways |
| Transient Electroluminescence (TEL) | Operando | Charge mobility, recombination dynamics, exciton lifetime | Optimize device performance and efficiency |
| In-situ Photoluminescence (PL) | Operando | Charge transfer efficiency at interfaces, material degradation | Evaluate performance in PSCs and OLEDs |
Integration into Multifunctional Hybrid Systems
A significant emerging paradigm is the integration of well-designed organic molecules like this compound into multifunctional hybrid systems. By combining it with other classes of materials, such as inorganic semiconductors or nanomaterials, novel systems with synergistic properties can be developed.
Future research in this area will likely focus on:
Perovskite Solar Cells (PSCs): Carbazole derivatives are extensively studied as hole-transporting materials (HTMs) in PSCs, often serving as a more stable and cost-effective alternative to the standard material, spiro-OMeTAD. rsc.orgosti.govbohrium.com The favorable HOMO level and high hole mobility of many carbazoles facilitate efficient extraction of positive charges from the perovskite layer. osti.govbohrium.com The steric hindrance provided by the trimethylphenyl group in this compound could enhance the stability of the PSC by acting as a more robust barrier against moisture and other environmental factors. osti.gov
Graphene and Carbon Nanomaterial Composites: Integrating carbazole derivatives with graphene or other carbon nanomaterials can create novel hybrid materials. researchgate.net The carbazole unit can be covalently attached to graphene oxide, and subsequent electropolymerization can lead to uniform, conductive films. researchgate.netdoi.org Such hybrids could be explored for applications in transparent conductive electrodes, sensors, and advanced anti-corrosion coatings. huji.ac.ilresearchgate.net The carbazole moiety provides electroactivity, while the graphene component offers mechanical strength and high conductivity. theses.fr
Quantum Dot (QD) Hybrid LEDs: The combination of solution-processable organic charge-transporting materials with inorganic quantum dot emitters is a promising route for high-efficiency, pure-color hybrid LEDs. Future work could investigate using this compound as a hole-transporting and electron-blocking layer in QD-LEDs, leveraging its high triplet energy and thermal stability to confine charge recombination within the QD emitting layer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(2,4,6-Trimethylphenyl)-9H-carbazole, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, a modified alkylation method (similar to ) involves reacting carbazole with 2,4,6-trimethylphenyl bromide in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification via recrystallization (e.g., ethanol or hexane) is critical to remove unreacted reagents .
- Key Parameters : Maintain temperatures between 45–80°C to balance reaction rate and byproduct formation. Use vacuum distillation to isolate volatile impurities .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.1–8.3 ppm for carbazole protons, δ 2.1–2.4 ppm for trimethylphenyl groups) confirms substitution patterns .
- X-ray Crystallography : Resolve crystal packing and verify the absence of isomers using SHELXL ( ). For amorphous samples, high-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines : Despite no explicit hazard classification (similar to ), use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to mitigate inhalation risks. Store away from oxidizers and static-prone environments .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the photophysical properties of this compound?
- Experimental Design : Compare UV-vis absorption and phosphorescence lifetimes in crystalline vs. amorphous states. Crystal structures ( ) reveal π-π interactions between carbazole and trimethylphenyl groups, which stabilize triplet excitons for ultralong organic phosphorescence (UOP).
- Data Interpretation : Absolute phosphorescence quantum yields (e.g., 23.6% in ) correlate with dimer formation via intermolecular electronic coupling. Use time-resolved spectroscopy to quantify radiative/non-radiative decay pathways .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Case Study : If alkylation yields vary (e.g., 70–90%), optimize stoichiometry (excess trimethylphenyl bromide) or catalyst loading (TBAB at 5–10 mol%). GC-MS identifies side products like di-alkylated carbazole, which can be suppressed using bulky solvents (e.g., DMF) .
- Statistical Analysis : Apply Design of Experiments (DoE) to model reaction variables (temperature, solvent polarity) and identify robust conditions .
Q. How can computational methods predict the optoelectronic properties of derivatives for targeted applications?
- Approach : Density functional theory (DFT) calculates HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV for carbazole cores) and charge-transfer efficiency. Molecular dynamics simulations assess aggregation-induced emission (AIE) behavior in thin films .
- Validation : Compare computed λmax with experimental UV-vis spectra. Discrepancies >10 nm suggest incomplete conformational sampling .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
